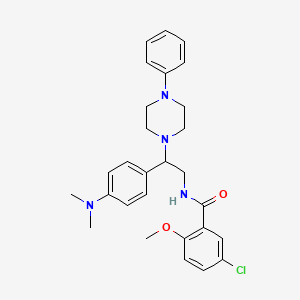

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

描述

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a benzamide derivative characterized by a complex structure featuring a chloro-substituted benzamide core, a methoxy group at the 2-position, and a branched ethyl chain bearing both a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety.

属性

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN4O2/c1-31(2)23-12-9-21(10-13-23)26(20-30-28(34)25-19-22(29)11-14-27(25)35-3)33-17-15-32(16-18-33)24-7-5-4-6-8-24/h4-14,19,26H,15-18,20H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCGUPBXKVFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Chlorine atom at the para position of the benzamide moiety.

- Dimethylamino group linked to a phenyl ring.

- Piperazine ring , which is often associated with various pharmacological effects.

The molecular formula is , with a molecular weight of approximately 421.96 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes:

- Dopamine Receptor Modulation : The presence of the piperazine moiety suggests potential activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .

- Anticholinergic Activity : Similar compounds have shown inhibition of acetylcholinesterase, suggesting that this compound may also affect cholinergic signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Properties : Studies suggest that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

- Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties, indicating potential for treating epilepsy .

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of related compounds in a forced swim test (FST) model. Results indicated that administration of the compound led to a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.

Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit amyloid-beta aggregation. Results showed that the compound effectively reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST | |

| Neuroprotective | Inhibition of amyloid-beta aggregation | |

| Anticonvulsant | Significant reduction in seizure frequency |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| Base Compound | Chlorine, Dimethylamino, Piperazine | Antidepressant |

| Variant A | Additional methyl group | Enhanced neuroprotection |

| Variant B | Hydroxyl substitution | Increased anticonvulsant |

科学研究应用

Therapeutic Applications

- Dopamine Receptor Modulation :

- Pain Management :

- Anticancer Properties :

Synthesis and Structural Activity Relationships

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with substituted anilines and piperazines.

- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Reaction Conditions : Reactions are often carried out under controlled temperatures to optimize yield and purity.

The structure-activity relationship (SAR) studies have shown that modifications in the piperazine moiety significantly influence the pharmacological profile of the compound. For instance, varying the substituents on the phenyl ring can enhance receptor affinity and selectivity .

Case Studies

相似化合物的比较

Key Observations:

Benzamide Core Modifications :

- The target compound’s 5-chloro-2-methoxybenzamide core is analogous to Glibenclamide-related structures (e.g., CAS 33924-49-1), which are sulfonylurea derivatives used in diabetes management. However, the absence of a sulfonylurea group in the target compound suggests divergent mechanisms .

- Diflufenican () demonstrates that halogenation (e.g., fluorine) on the benzamide ring enhances herbicidal activity, whereas the target compound’s chloro-methoxy pattern may prioritize receptor binding over biocidal effects .

Piperazine and Side Chain Variations: The 4-phenylpiperazine group in the target compound parallels the dopamine D3-selective compound 7o (), which uses a dichlorophenyl-piperazine moiety for receptor specificity. The dimethylamino group in the target compound may enhance solubility or modulate affinity for aminergic receptors . CAS 1023798-42-6 () features a diphenylacetamide side chain, contrasting with the target compound’s ethyl-linked dimethylaminophenyl group. This difference could influence steric hindrance or pharmacokinetic properties .

Pharmacological vs. Agricultural Applications :

- Piperazine-benzamide hybrids like the target compound are typically pharmaceutical candidates (e.g., antipsychotics or antidiabetics), whereas halogenated analogs such as diflufenican are pesticidal. This dichotomy underscores the role of substituents in determining application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。